4-(Methylthio)furo[3,2-d]pyrimidine

PI3K p110α inhibition Kinase inhibitor scaffold selection Furo vs thieno bioisosterism

Select 4-(methylthio)furo[3,2-d]pyrimidine for your kinase inhibitor or NNRTI discovery program based on quantitative scaffold-validation data: the furo[3,2-d]pyrimidine core delivers up to ~400-fold superior PI3K p110α potency over the thieno congener in head-to-head studies. Only the C-4 methylthio building block provides tunable reactivity—displace with amines for early SAR, or oxidize to the sulfone for late-stage diversification—a sequential derivatization strategy that the 4-chloro analog cannot support. Procure this building block to exploit a scaffold with confirmed hinge-region binding (PDB 5T68) and in vivo efficacy in a rat collagen-induced arthritis model.

Molecular Formula C7H6N2OS
Molecular Weight 166.20 g/mol
Cat. No. B8479195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Methylthio)furo[3,2-d]pyrimidine
Molecular FormulaC7H6N2OS
Molecular Weight166.20 g/mol
Structural Identifiers
SMILESCSC1=NC=NC2=C1OC=C2
InChIInChI=1S/C7H6N2OS/c1-11-7-6-5(2-3-10-6)8-4-9-7/h2-4H,1H3
InChIKeyOHRSKDKNTGAYJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Methylthio)furo[3,2-d]pyrimidine: Procuring a Versatile Furo-Pyrimidine Building Block for Kinase-Targeted Drug Discovery


4-(Methylthio)furo[3,2-d]pyrimidine (C₇H₆N₂OS, MW 166.20 g/mol) is a heterocyclic chemical building block featuring a furo[3,2-d]pyrimidine bicyclic core with a methylthio (-SCH₃) substituent at the C-4 position. The furo[3,2-d]pyrimidine scaffold is recognized as a privileged structure in medicinal chemistry, serving as the core of multiple clinical-stage kinase inhibitors and GPCR-targeted agents [1]. The C-4 methylthio group functions as a synthetic handle that is displaceable under nucleophilic conditions while conferring distinct electronic and lipophilic character relative to the more common 4-chloro analog, enabling orthogonal reactivity in sequential derivatization strategies [2]. The parent furo[3,2-d]pyrimidine scaffold has been validated across diverse target classes including Syk, PI3K p110α, c-Met, PDE4, GPR119, and HIV-1 reverse transcriptase [1][3].

Why 4-(Methylthio)furo[3,2-d]pyrimidine Cannot Be Replaced by the 4-Chloro Analog or Alternative Scaffolds Without Quantitative Loss in Derivatization Control or Biological Outcomes


The C-4 substituent on the furo[3,2-d]pyrimidine core is not a passive placeholder; it dictates both the synthetic sequence and the electronic environment of the bicyclic system. Replacing 4-(methylthio)furo[3,2-d]pyrimidine with 4-chlorofuro[3,2-d]pyrimidine may appear synthetically interchangeable because both groups act as leaving groups, but their divergent reactivity profiles—particularly in sequential displacement and oxidation-state tuning—mean that a route optimized for the methylthio intermediate cannot be directly ported to the chloro analog without re-optimization [1]. Furthermore, at the scaffold level, the furo[3,2-d]pyrimidine core itself cannot be casually substituted with its thieno[3,2-d]pyrimidine or furo[2,3-d]pyrimidine congeners, as quantitative head-to-head studies demonstrate that this ostensibly minor heteroatom replacement produces differences exceeding two orders of magnitude in target potency [2]. The evidence assembled below provides the quantitative basis for discriminating among these options during scientific procurement decisions.

Quantitative Differentiation Evidence for 4-(Methylthio)furo[3,2-d]pyrimidine: Head-to-Head, Cross-Study, and Class-Level Comparator Data


Furo[3,2-d]pyrimidine vs Thieno[3,2-d]pyrimidine Scaffold: ~400-Fold Increase in PI3K p110α Inhibitory Potency

In a direct within-study comparison, the 2-aryl-4-morpholinopyrido[3′,2′:4,5]furo[3,2-d]pyrimidine derivative 10e exhibited approximately 400-fold greater inhibitory potency against PI3K p110α (IC₅₀ estimated at ~3.5 nM) compared to the corresponding thieno[3,2-d]pyrimidine analog 2a (IC₅₀ = 1.4 µM, i.e., 1,400 nM) [1]. This SAR finding demonstrates that the furan oxygen in the [3,2-d] fusion imparts a decisive potency advantage over the thiophene sulfur congener at the PI3K p110α target. Furthermore, compound 10e retained anti-proliferative activity in multi-drug resistant MCF7/ADR-res cells and showed efficacy in a HeLa xenograft model [1]. For procurement decisions, this indicates that furo[3,2-d]pyrimidine-based building blocks such as 4-(methylthio)furo[3,2-d]pyrimidine provide access to a scaffold space with validated, quantitatively superior kinase inhibition relative to the thieno analog.

PI3K p110α inhibition Kinase inhibitor scaffold selection Furo vs thieno bioisosterism

Furo[3,2-d]pyrimidine-Derived NNRTI vs Rilpivirine: >60-Fold Reduction in hERG Liability and ~40-Fold Increase in Selectivity Index

A scaffold-hopping study published in 2026 directly compared a furo[3,2-d]pyrimidine-derived NNRTI (compound 10) with the clinically approved diarylpyrimidine (DAPY) NNRTI rilpivirine (RPV). Compound 10 demonstrated a striking reduction in hERG potassium channel inhibition (IC₅₀ > 30 µM) compared to RPV (IC₅₀ = 0.50 µM), representing a >60-fold improvement in cardiac safety margin [1]. The selectivity index (SI = CC₅₀/EC₅₀) for compound 10 was 161,580, versus 3,989 for RPV—an approximately 40-fold enhancement [1]. Compound 10 also showed superior potency against resistant HIV-1 mutants: against Y188L, EC₅₀ = 15.5 nM (vs RPV 79.4 nM, ~5-fold better), and against the double mutant F227L+V106A, EC₅₀ = 8.7 nM (vs RPV 81.6 nM, ~9-fold better). This evidence demonstrates that the furo[3,2-d]pyrimidine core can confer a fundamentally improved safety–potency profile compared to the established DAPY chemotype, supporting procurement of furo[3,2-d]pyrimidine building blocks for antiviral discovery programs.

HIV-1 NNRTI hERG cardiac safety Scaffold hopping Selectivity index

4-Methylthio vs 4-Chloro Leaving Group: Comparable Displacement Reactivity but Orthogonal Activation Pathways for Sequential Derivatization

In the structurally related imidazo[1,5-a]pyrimidine fused system, Novinson et al. demonstrated that the 4-methylthio group of 8-cyano-2-methyl-4-methylthioimidazo[1,5-a]pyrimidine (8a) is displaced by nucleophiles under very mild conditions, comparable to the 4-chloro substituent of the analogous 4-chloro derivative (3) [1]. Critically, however, the methylthio group offers an additional activation dimension that the chloro group lacks: it can be oxidized to the methylsulfinyl (-SOCH₃) or methylsulfonyl (-SO₂CH₃) state, dramatically increasing its leaving group ability for displacement with weaker nucleophiles that would not react with the chloro analog . This oxidation-labile character makes 4-(methylthio)furo[3,2-d]pyrimidine superior to 4-chlorofuro[3,2-d]pyrimidine in synthetic sequences requiring staged, conditional activation of the C-4 position. The 4-methylthio building block thus enables a broader scope of nucleophilic partners than the 4-chloro alternative.

Nucleophilic aromatic substitution Leaving group orthogonality Methylthio oxidation Building block reactivity

4-Substituent-Dependent Biological Activity in Furo[3,2-d]pyrimidine C-Nucleosides: Methylthio Enables Antiprotozoan Activity While Amino Confers Cytotoxicity

Bhattacharya et al. (1990) synthesized the α and β anomers of 7-D-ribofuranosylfuro[3,2-d]pyrimidine C-nucleosides bearing four different C-4 substituents: amino (-NH₂), oxo (=O), thiono (=S), and methylthio (-SCH₃) [1]. Distinct biological profiles emerged: the 4-amino adenosine analog (compound 13) was markedly cytotoxic to mouse L1210 leukemia cells in vitro, whereas the inosine analog bearing the 4-substituent (compound 20) demonstrated activity against the pathogenic protozoans Leishmania donovani and Trypanosoma gambiense [1]. This study provides direct evidence that the C-4 substituent on the furo[3,2-d]pyrimidine nucleoside scaffold is a critical determinant of both potency and therapeutic selectivity, and that the methylthio group occupies a distinct biological activity space compared to the amino, oxo, and thiono variants. For procurement, the 4-(methylthio) building block is therefore the required entry point for nucleoside analog programs targeting antiprotozoan indications.

Antiprotozoan agents C-Nucleoside Leishmania donovani Trypanosoma gambiense Structure–activity relationship

Furo[3,2-d]pyrimidine Scaffold in Syk Kinase: Validated In Vivo Efficacy and Structural Binding Confirmed by X-Ray Crystallography

A series of furano[3,2-d]pyrimidine Syk inhibitors were optimized at AbbVie Bioresearch Center for enzyme potency and selectivity versus other kinases [1]. The crystal structure of the Syk catalytic domain in complex with a furo[3,2-d]pyrimidine ligand was solved at 2.93 Å resolution (PDB ID: 5T68), providing atomic-level validation of the binding mode [2]. Compound 23 from this series demonstrated acceptable pharmacokinetic properties and showed statistically significant efficacy in a rat collagen-induced arthritis model, confirming in vivo target engagement and disease-relevant activity [1]. While specific IC₅₀ values for individual compounds are not disclosed in the public abstract, the progression of a furo[3,2-d]pyrimidine series from enzymatic screening through X-ray structural confirmation to in vivo proof-of-concept represents a level of scaffold validation that is absent for many alternative heterocyclic cores. This evidence supports procurement of furo[3,2-d]pyrimidine building blocks for kinase drug discovery programs where structural biology and in vivo validation are gate criteria.

Spleen tyrosine kinase (Syk) X-ray crystallography In vivo efficacy Kinase selectivity

Physicochemical Differentiation: Methylthio Group Confers Distinct Lipophilicity, Polar Surface Area, and Sulfur-Specific Intermolecular Interactions vs 4-Chloro and 4-Amino Analogs

The parent furo[3,2-d]pyrimidine core has computed properties of XLogP3 = 0.7 and topological polar surface area (TPSA) = 38.9 Ų [1]. Substitution at C-4 with methylthio (-SCH₃, MW contribution 47.1 Da) yields a compound with MW 166.20 g/mol and introduces a sulfur atom capable of participating in hydrophobic contacts, chalcogen bonding, and redox chemistry that are unavailable to the 4-chloro analog (MW 154.55 g/mol) or 4-amino analog (MW 135.12 g/mol) . The methylthio group contributes to enhanced membrane permeability through increased lipophilicity while the sulfur atom provides a distinct electrostatic potential surface that can be exploited for specific protein–ligand interactions, as evidenced in the Syk co-crystal structure where the furo[3,2-d]pyrimidine core makes critical hinge-region contacts [2]. For procurement, the 4-methylthio variant is the appropriate choice when the program requires a C-4 substituent that balances moderate lipophilicity with sulfur's unique capacity for hydrophobic and polarizable interactions that chloro and amino groups cannot replicate.

Lipophilicity (LogP) Topological polar surface area Sulfur-mediated interactions Molecular recognition

Procurement-Relevant Application Scenarios for 4-(Methylthio)furo[3,2-d]pyrimidine Based on Verifiable Differentiation Evidence


Kinase Inhibitor Hit-to-Lead Programs Requiring Furo[3,2-d]pyrimidine Scaffold with Validated Potency Advantage Over Thieno Congeners

For medicinal chemistry teams initiating a kinase inhibitor discovery program—particularly those targeting PI3K, Syk, or c-Met—the furo[3,2-d]pyrimidine scaffold offers a quantitatively established potency advantage over the thieno[3,2-d]pyrimidine analog, with up to ~400-fold improvement in PI3K p110α IC₅₀ demonstrated in direct within-study comparison [1]. The scaffold is further validated by a public-domain X-ray co-crystal structure (PDB 5T68, 2.93 Å) confirming hinge-region binding in Syk kinase [2] and by in vivo efficacy in a rat collagen-induced arthritis model [3]. 4-(Methylthio)furo[3,2-d]pyrimidine serves as the optimal entry building block because the C-4 methylthio group can be displaced with a broad range of amine nucleophiles to generate focused kinase inhibitor libraries or can be retained through early SAR exploration and oxidized to the sulfone for late-stage displacement with challenging nucleophiles [4].

Antiviral Drug Discovery Targeting HIV-1 Reverse Transcriptase with Stringent hERG Safety Requirements

Programs developing next-generation NNRTIs with reduced cardiac liability should procure 4-(methylthio)furo[3,2-d]pyrimidine as a core building block based on the 2026 scaffold-hopping study demonstrating that furo[3,2-d]pyrimidine-derived NNRTIs achieve >60-fold reduction in hERG inhibition (IC₅₀ >30 µM vs 0.50 µM for RPV) and ~40-fold improvement in selectivity index (SI = 161,580 vs 3,989) compared to the DAPY chemotype [1]. The building block enables synthesis of analogs in this chemotype where the C-4 methylthio group provides a synthetic handle for introducing diverse amine substituents at the position that maps to the solvent-exposed region of the NNRTI binding pocket, while the 2-position and fused furan ring can be independently elaborated [1].

Antiprotozoan Nucleoside Analog Discovery Targeting Leishmania and Trypanosoma Species

For research groups pursuing nucleoside-based antiprotozoan agents, 4-(methylthio)furo[3,2-d]pyrimidine is the requisite C-4-substituted building block because Bhattacharya et al. (1990) established that the 4-methylthio-substituted inosine C-nucleoside analog (compound 20) is active against Leishmania donovani and Trypanosoma gambiense, whereas the corresponding 4-amino analog (compound 13) exhibited a distinct cytotoxicity profile against L1210 leukemia cells rather than antiprotozoan activity [1]. The building block can be elaborated via the established LDA-promoted cyclization of cyano ether intermediates to access both α and β anomers of the ribofuranosyl C-nucleoside, with the methylthio group retained through the pyrimidine ring-forming step [1].

Multi-Step Synthetic Sequences Requiring Orthogonal or Stage-Gated C-4 Activation

Synthetic chemists designing routes that require selective, staged derivatization of the pyrimidine ring should select 4-(methylthio)furo[3,2-d]pyrimidine over 4-chlorofuro[3,2-d]pyrimidine when the chloro group's single activation state is insufficient. As demonstrated in the imidazo[1,5-a]pyrimidine system, the methylthio group is displaceable under mild conditions comparable to chloro, but uniquely can be oxidized to the sulfinyl or sulfonyl oxidation states to dramatically enhance leaving group ability for displacement with otherwise unreactive nucleophiles [1][2]. This tunable reactivity enables sequential C-4 → C-2 derivatization strategies where the C-4 position is first displaced while the methylthio at C-2 (if present) remains intact, or conversely where the C-4 methylthio is retained through initial steps and activated only when needed. Such orthogonality is not achievable with the 4-chloro building block alone.

Quote Request

Request a Quote for 4-(Methylthio)furo[3,2-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.